Carvotroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

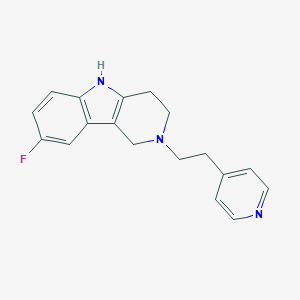

Carvotroline is a novel γ-carboline derivative with a preclinical profile suggestive of antipsychotic activity. It has an affinity for the dopamine D2 receptor and cortical 5-HT2 receptor that is ten times greater than serotonin . This compound administration to rats leads to a decrease in plasma corticosterone levels and demonstrates a moderating effect on the rotational-stress induced rise in plasma corticosterone levels .

Preparation Methods

Carvotroline can be synthesized through various methods. One common synthetic route involves the reaction of 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-1H-pyrido(4,3-b)indole with hydrochloric acid to form this compound hydrochloride . The reaction conditions typically involve heating the reactants under reflux for several hours. Industrial production methods may involve optimizing this process for scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Carvotroline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound .

Scientific Research Applications

Carvotroline has several scientific research applications, including:

Chemistry: Used as a model compound in studies of γ-carboline derivatives and their chemical properties.

Biology: Investigated for its effects on the hypothalamic-pituitary-adrenocortical axis in animal models.

Mechanism of Action

Carvotroline exerts its effects primarily through antagonism of the 5-HT2A receptor and the dopamine D2 receptor . By blocking these receptors, this compound can modulate neurotransmitter activity in the brain, leading to its observed effects on plasma corticosterone levels and stress responses . The molecular targets and pathways involved include the serotonergic and dopaminergic systems, which play key roles in mood regulation and stress response .

Comparison with Similar Compounds

Carvotroline is unique among γ-carboline derivatives due to its high affinity for both dopamine D2 and 5-HT2 receptors . Similar compounds include:

Tandospirone: A 5-HT1A receptor agonist used for its anxiolytic effects.

Buspirone: Another 5-HT1A receptor agonist with anxiolytic properties.

Gepirone: A 5-HT1A receptor agonist investigated for its antidepressant effects.

Compared to these compounds, this compound’s dual receptor affinity makes it a promising candidate for antipsychotic applications .

Biological Activity

Carvotroline is a novel compound belonging to the class of γ-carboline derivatives, which has garnered attention for its potential therapeutic applications, particularly in the field of psychiatry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound hydrochloride is characterized by a high affinity for dopamine D2 receptors and serotonin 5-HT2 receptors. Its binding affinity to these receptors is reported to be ten times greater than that of serotonin itself, making it a candidate for antipsychotic treatments . The molecular formula of this compound is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 331.819 g/mol .

This compound exerts its effects primarily through modulation of neurotransmitter systems:

- Dopamine D2 Receptor : By binding to this receptor, this compound can influence dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.

- Serotonin 5-HT2 Receptor : Its interaction with this receptor suggests potential effects on anxiety and depression-related behaviors.

Additionally, this compound has been shown to decrease plasma corticosterone levels, indicating its role in regulating the hypothalamic-pituitary-adrenocortical axis .

Biological Activities

The biological activities of this compound extend beyond its psychiatric applications. Research indicates potential anti-inflammatory, anticancer, and antidiabetic properties . Below is a summary of key findings related to these activities:

Antipsychotic Activity

This compound's affinity for dopamine and serotonin receptors positions it as a candidate for treating psychiatric disorders. Preclinical studies have demonstrated its efficacy in reducing symptoms associated with schizophrenia and other mood disorders.

Anti-inflammatory Effects

Studies have shown that this compound may reduce inflammatory markers in various models, suggesting its potential utility in treating inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may inhibit cancer cell proliferation in vitro. This activity is likely mediated through its interaction with specific signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound. Here are notable examples:

| Study | Findings | |

|---|---|---|

| Ismail et al. (2023) | Investigated the effects of this compound on neuroprotection in rodent models. | Demonstrated significant neuroprotective effects against stress-induced damage. |

| BenchChem Study (2024) | Evaluated the binding affinity of this compound to neurotransmitter receptors. | Confirmed high affinity for D2 and 5-HT2 receptors, supporting its antipsychotic potential. |

| Gharbia et al. (2009) | Assessed anti-inflammatory properties through cytokine measurement in vitro. | Found that this compound significantly reduced pro-inflammatory cytokines. |

Properties

CAS No. |

107266-08-0 |

|---|---|

Molecular Formula |

C18H18FN3 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole |

InChI |

InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2 |

InChI Key |

PMXOASNGMJAYTN-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |

Key on ui other cas no. |

107266-08-0 |

Synonyms |

carvotroline carvotroline hydrochloride WY-47791 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.